molecular formula C13H16O5 B11998716 2-[3-(Benzyloxy)propyl]malonic acid

2-[3-(Benzyloxy)propyl]malonic acid

Cat. No.: B11998716
M. Wt: 252.26 g/mol
InChI Key: QXYSJXAWSKJNAK-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)propyl]malonic acid is a non-aromatic carboxylic acid derivative characterized by a benzyloxypropyl substituent attached to the central malonic acid backbone. Its molecular structure combines the reactivity of malonic acid (a dicarboxylic acid) with the aromatic benzyl ether group, enabling applications in organic synthesis and biochemical research. The compound is particularly noted for its role in reactions involving δ-aminolevulinic acid, a precursor in porphyrin biosynthesis, and its utility in metabolic studies due to its structural mimicry of endogenous metabolites .

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-(3-phenylmethoxypropyl)propanedioic acid

InChI

InChI=1S/C13H16O5/c14-12(15)11(13(16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17)

InChI Key

QXYSJXAWSKJNAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Deprotonation : Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to deprotonate the α-hydrogen, forming a resonance-stabilized enolate1.

  • Alkylation : The enolate reacts with 3-(benzyloxy)propyl bromide, introducing the alkyl chain at the α-position1.

  • Hydrolysis : The alkylated diethyl malonate undergoes acid- or base-catalyzed hydrolysis to yield the dicarboxylic acid.

Key Data :

StepReagents/ConditionsYield (%)Notes
DeprotonationNaOEt, ethanol, 0–25°CComplete enolate formation in 1–2 h1
Alkylation3-(Benzyloxy)propyl bromide, 80°C, 12 h70–85Excess alkyl halide improves yield1
Hydrolysis6 M HCl, reflux, 6 h90–95Avoid decarboxylation by omitting heat1

Advantages :

  • High functional group tolerance due to mild conditions1.

  • Scalable for industrial applications.

Challenges :

  • Synthesis of 3-(benzyloxy)propyl bromide requires prior preparation (e.g., benzylation of 3-bromopropanol).

Cyanoacetate Alkylation and Hydrolysis

Adapted from a patent on malonic acid production, this method involves alkylating a cyanoacetate intermediate followed by hydrolysis:

Procedure

  • Alkylation of Calcium Cyanoacetate : Calcium cyanoacetate is reacted with 3-(benzyloxy)propyl bromide under basic conditions.

  • Hydrolysis : The alkylated cyanoacetate undergoes alkaline hydrolysis to form the malonic acid derivative.

Key Data :

StepReagents/ConditionsYield (%)Notes
AlkylationCa(CNCH2COO)2, NaOH, 100°C, 8 h75–80Calcium ions facilitate nucleophilic substitution
HydrolysisH2SO4, H2O, 50°C, 3 h85–90Acidic workup avoids decarboxylation

Advantages :

  • Utilizes cost-effective calcium cyanoacetate.

  • Compatible with aqueous reaction media.

Challenges :

  • Requires careful pH control during hydrolysis to prevent side reactions.

Direct Coupling Using Carbodiimide Reagents

A method inspired by benzoxazole synthesis employs coupling reagents to attach the 3-(benzyloxy)propyl moiety to a malonic acid precursor:

Protocol

  • Activation : Malonic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane.

  • Coupling : 3-(Benzyloxy)propan-1-amine is added to form the amide intermediate.

  • Oxidation : The amide is oxidized to the carboxylic acid using Jones reagent.

Key Data :

StepReagents/ConditionsYield (%)Notes
ActivationEDC, DCM, 0°C, 1 hEnsures high activation efficiency
Coupling3-(Benzyloxy)propan-1-amine, rt, 12 h60–65Steric hindrance limits yield
OxidationCrO3, H2SO4, acetone, 0°C50–55Over-oxidation risks require low temps

Advantages :

  • Avoids alkylation steps, suitable for acid-sensitive substrates.

Challenges :

  • Low overall yield due to multi-step process.

Critical Comparison of Methods

MethodYield (%)CostScalabilityComplexity
Malonic Ester Synthesis70–85ModerateHighLow
Cyanoacetate Route75–90LowModerateModerate
Direct Coupling50–65HighLowHigh

Recommendations :

  • For large-scale synthesis, the malonic ester method is optimal due to its balance of yield and scalability1.

  • The cyanoacetate route offers cost advantages but requires precise condition control .

Chemical Reactions Analysis

Reactions:

    Hydrolysis: The compound can be hydrolyzed to form malonic acid and benzyl alcohol.

    Decarboxylation: Upon heating, it decarboxylates to produce benzoic acid and acetic acid.

Common Reagents and Conditions:

    Alkylation: Benzyl chloride or benzyl bromide, base (e.g., sodium hydroxide or potassium hydroxide).

    Hydrolysis: Acidic or basic hydrolysis conditions (e.g., concentrated hydrochloric acid or sodium hydroxide).

Major Products:
  • Hydrolysis: Malonic acid and benzyl alcohol
  • Decarboxylation: Benzoic acid and acetic acid

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Notable applications yet to be fully explored.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains elusive. Further research is needed to elucidate molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Malonic Acid Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Benzyloxypropyl (C₆H₅CH₂O-) C₁₃H₁₆O₅ 252.26 Porphyrin synthesis, metabolic studies
Methylmalonic acid Methyl (-CH₃) C₄H₆O₄ 118.09 Vitamin B₁₂ deficiency biomarkers
Ethylmalonic acid Ethyl (-C₂H₅) C₅H₈O₄ 132.11 Fatty acid oxidation studies
Butylmalonic acid Butyl (-C₄H₉) C₇H₁₂O₄ 160.17 Polymer chemistry, plasticizers
2-[3-(2-Naphthyloxy)propyl]malonic acid 2-Naphthyloxypropyl C₁₆H₁₆O₅ 288.29 Hydrophobic probes, fluorescence studies
N-Phthaloyl GABA Phthaloyl-4-aminobutyryl C₁₃H₁₃NO₅ 263.25 Neurotransmitter analog synthesis
  • Substituent Impact: Benzyloxypropyl vs. Alkyl Groups: The benzyloxypropyl group introduces aromaticity and increased hydrophobicity compared to alkyl-substituted derivatives (e.g., methyl, ethyl). This enhances lipid solubility, making it suitable for cell membrane penetration in metabolic studies . Benzyloxy vs.

Reactivity and Functional Versatility

Malonic acid derivatives undergo decarboxylation, esterification, and nucleophilic substitution. The benzyloxypropyl group in this compound stabilizes intermediates in δ-aminolevulinic acid reactions, facilitating porphyrin ring formation . In contrast, methylmalonic acid’s smaller substituent allows rapid enzymatic conversion in metabolic pathways, serving as a clinical biomarker for vitamin B₁₂ deficiency .

Table 2: Application-Specific Comparisons

Compound Biomedical Applications Organic Synthesis Roles
This compound Metabolic pathway modulation, drug delivery Precursor for porphyrins, chiral ligands
N-Phthaloyl GABA () GABA receptor studies Protecting group for amino acids
Malonic acid diamide () Protein-ligand interaction studies Drug design for cancer therapeutics
2-[(2,4-Dimethoxyphenyl)methylamino]acetic acid () Enzyme inhibition assays Peptide mimetics, glycoconjugate synthesis
  • Biomedical Relevance :
    • The benzyloxypropyl derivative’s balanced hydrophobicity enables its use in drug delivery systems, whereas the naphthyloxy analog () is suited for hydrophobic tagging in imaging .
    • Complex diamides, such as N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium (), leverage malonic acid’s bifunctional nature for targeted drug delivery in cancer research .

Research Findings and Trends

Synthetic Utility : Derivatives with aromatic substituents (e.g., benzyloxy, naphthyloxy) show enhanced stability in acidic conditions compared to alkyl-substituted analogs, making them preferable for multi-step syntheses .

Metabolic Studies: Short-chain alkyl derivatives (methyl, ethyl) are critical in tracing metabolic disorders, while benzyloxypropyl derivatives mimic bulkier endogenous molecules for pathway inhibition studies .

Drug Development : Malonic acid diamides () demonstrate high affinity for protein-protein interaction sites, with modifications like sulfamoyl groups () enhancing binding specificity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[3-(Benzyloxy)propyl]malonic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves sequential esterification and alkylation. First, malonic acid undergoes esterification (e.g., with ethanol to form diethyl malonate) , followed by alkylation using 3-benzyloxypropyl bromide. Final acid hydrolysis removes ester groups. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Monitor reaction progress using TLC (silica plates, UV visualization) and confirm purity via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., benzyloxy CH2_2 at ~4.5 ppm, malonic COOH at ~12 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 281.1) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state behavior .

Q. How do solubility and stability impact experimental design?

  • Methodology : The compound is polar due to carboxylic groups but hydrophobic from the benzyloxy chain. Test solubility in DMSO (high solubility for stock solutions) and aqueous buffers (adjust pH >5 for ionization). Stability tests under varying temperatures (4°C vs. room temperature) and light exposure via UV-Vis spectroscopy (monitor absorbance at 260 nm over 72 hours) . Use cryopreservation (-20°C) for long-term storage .

Advanced Research Questions

Q. How does this compound inhibit fungal enzymes, and what are the molecular mechanisms?

  • Methodology : Study enzyme inhibition using Sclerotinia sclerotiorum as a model. At 2 mg/mL, malonic acid derivatives reduce oxalic acid secretion (key virulence factor) and downregulate genes like Ss-Odc1 (oxalate biosynthesis) via RT-qPCR . Pair with proteomics (LC-MS/MS) to identify disrupted pathways (e.g., fatty acid biosynthesis via malonyl-CoA depletion) .

Q. What computational approaches model its interactions in aqueous or biological systems?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate aerosol interactions using force fields (e.g., OPLS-AA) to study hygroscopicity and phase transitions .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes (e.g., acetyl-CoA carboxylase) .
  • SMILES/SDF Files : Import OC(=O)C(CCOCc1ccccc1)C(=O)O into software like Gaussian for DFT calculations (e.g., charge distribution, pKa prediction) .

Q. How can contradictory analytical data (e.g., chromatographic vs. spectral results) be resolved?

  • Methodology : For LC-MS vs. 1H^1H-NMR discrepancies, cross-validate with spiked standards and adjust ionization parameters (e.g., ESI voltage). Use LDA (Linear Discriminant Analysis) to cluster concentration-dependent data, distinguishing artifacts (e.g., doubly charged particles in MALDI-TOF) from true signals .

Q. What metabolic pathways involve this compound in eukaryotic systems?

  • Methodology : Trace 13C^{13}C-labeled this compound in cell cultures (e.g., HEK293) using targeted metabolomics (LC-MS). Identify metabolites like malonyl-CoA via MRM (Multiple Reaction Monitoring) transitions. Compare with knockout models (e.g., ACC1-deficient yeast) to confirm pathway specificity .

Q. How does it function as a crosslinker in polymer synthesis?

  • Methodology : React with diols (e.g., polyethylene glycol) via carbodiimide coupling (EDC/NHS). Characterize crosslinking efficiency using FTIR (C=O stretch at 1720 cm1^{-1}) and rheometry (storage modulus G’ increase). Assess biocompatibility via cytotoxicity assays (WST-1 on MG63 cells; IC50_{50} >15 mg/mL) .

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